molecular formula C9H11NO3 B3009523 (1R)-1-(3-nitrophenyl)propan-1-ol CAS No. 286934-41-6

(1R)-1-(3-nitrophenyl)propan-1-ol

Cat. No. B3009523
CAS RN: 286934-41-6
M. Wt: 181.191
InChI Key: LSEJDXFJBNGGBI-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can yield chiral molecules. For instance, the synthesis of (1S,2S)- or (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate is described as a simple two-step synthesis, which is then used for the resolution of alpha-amino acids . This indicates that similar methodologies could potentially be applied to synthesize (1R)-1-(3-nitrophenyl)propan-1-ol, although the specific details would differ due to the structural differences.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been established using techniques such as 1H NMR. For example, the structure of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes was confirmed through NMR data . This suggests that NMR spectroscopy could be a valuable tool in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of compounds containing nitrophenyl groups and related structures has been studied. For example, 1-(2-pyridyl)-2-propen-1-ol has shown unique reactivity, acting as a mimic for the Hantzsch ester in the metal-free reduction of nitro groups to amino functions in a domino process . This could imply that this compound may also participate in interesting chemical reactions, particularly in reductions and possibly in domino processes involving aza-Michael additions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. The effects of pH, temperature, and reagent excess on the derivatization kinetics of amino acids using a related reagent were investigated, as well as the effects of pH and organic modifier on the separation of the resulting diastereomers . These findings highlight the importance of reaction conditions on the behavior of nitrophenyl-containing compounds, which would also be relevant for the analysis of this compound.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : (1R)-1-(3-nitrophenyl)propan-1-ol plays a crucial role in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of beta-blocking agents (Péter, Gyéresi, & Fülöp, 2001) and in the development of antimicrobial and antiradical substances (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

  • Asymmetric Synthesis and Chiral Separation : This compound is instrumental in asymmetric synthesis and chiral separation, essential in producing enantiomerically pure substances. Studies like those by Drewes et al. (1992) on the synthesis, resolution, and assignment of absolute configuration of acrylate esters have used similar compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Catalysis and Chemical Reactions : Research indicates its application in catalysis and various chemical reactions. For instance, Borowiecki and Dranka (2019) discuss its use in lipase-catalyzed kinetic resolutions for synthesizing enantiomerically enriched alcohols (Borowiecki & Dranka, 2019).

  • Pharmacological Research : Though excluding information on drug use and dosage, it's worth noting that derivatives of this compound have been investigated for their potential in treating conditions like diabetes (Liu Jinyu et al., 2019).

  • Photophysical Properties Study : Compounds like this compound are used to study the photophysical properties of various derivatives, contributing to the understanding of molecular interactions and properties (Kumari et al., 2017).

  • Environmental and Green Chemistry : Research on fluorescent markers synthesized from similar compounds, assessing their toxicity and applicability in environmental monitoring, aligns with the principles of green chemistry (Pelizaro et al., 2019).

  • Solvent Effects in Chemical Reactions : The compound has been used in studies exploring the influence of solvent polarity on chemical reactions, contributing to a deeper understanding of reaction mechanisms (Dallas & Carr, 1992).

properties

IUPAC Name

(1R)-1-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJDXFJBNGGBI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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